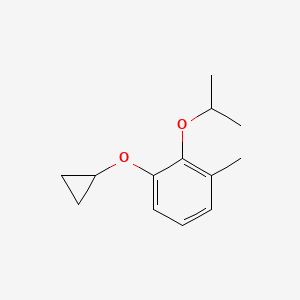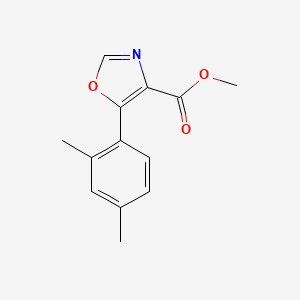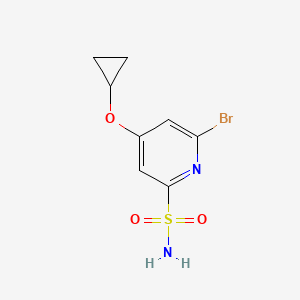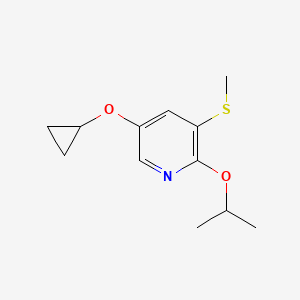![molecular formula C19H19IN4O3S B14810849 3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with a unique structure that includes an anilino group, a hydrazino group, a carbonothioyl group, and an iodo-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of 4-anilino-4-oxobutanoyl chloride: This intermediate can be synthesized by reacting aniline with succinic anhydride in the presence of a suitable catalyst.
Reaction with hydrazine: The 4-anilino-4-oxobutanoyl chloride is then reacted with hydrazine to form the hydrazino derivative.
Introduction of the carbonothioyl group: The hydrazino derivative is further reacted with carbon disulfide to introduce the carbonothioyl group.
Iodination of the benzamide: Finally, the compound is iodinated using iodine and a suitable oxidizing agent to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. In biological systems, it can modulate signaling pathways and affect cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-chloro-4-methylbenzamide
- N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-bromo-4-methylbenzamide
- N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-fluoro-4-methylbenzamide
Uniqueness
N-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity. The iodo group can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19IN4O3S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[[(4-anilino-4-oxobutanoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C19H19IN4O3S/c1-12-7-8-13(11-15(12)20)18(27)22-19(28)24-23-17(26)10-9-16(25)21-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,21,25)(H,23,26)(H2,22,24,27,28) |
InChI Key |
NTKVIQGFALYQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CCC(=O)NC2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1S,4R,7S)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B14810768.png)

![ethyl (2E)-4-oxo-4-[(4-phenoxyphenyl)amino]but-2-enoate](/img/structure/B14810780.png)
![Propan-2-yl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14810786.png)
![4-chloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B14810793.png)




![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)

![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)

![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
